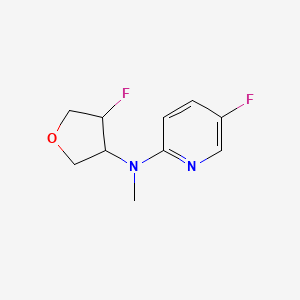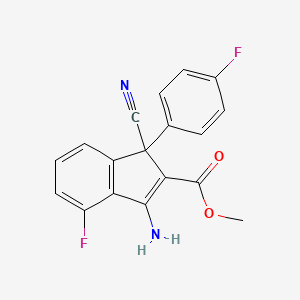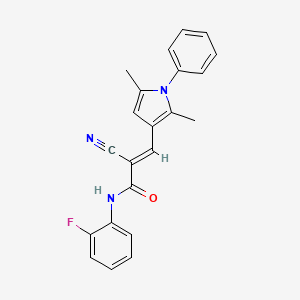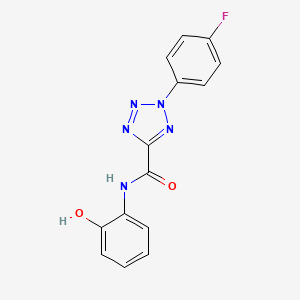![molecular formula C16H10Cl3NO2 B2906439 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole CAS No. 672951-49-4](/img/structure/B2906439.png)
3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole is a chemical compound that has been the focus of much scientific research in recent years, due to its potential applications in a variety of fields. This compound, also known as 3-CPC-5-DCPMO, is a member of the oxazole family and has a wide range of potential uses.
科学研究应用
3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO has a wide range of potential applications in scientific research. In particular, it has been explored as a potential treatment for various types of cancer, as well as other diseases such as diabetes and Alzheimer’s. It has also been studied as a potential antifungal agent, as well as for its potential to act as an insect repellent. Additionally, 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO has been investigated for its potential to act as a catalyst for the production of various organic compounds.
作用机制
The exact mechanism of action of 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO is not yet fully understood. However, it is believed to act by binding to certain proteins in the body, which alters their activity and thus affects the biochemical and physiological processes in the body. It is also believed to inhibit the activity of certain enzymes, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO have been studied in various animal models. It has been found to have anti-cancer, anti-diabetic, anti-Alzheimer’s, and antifungal effects. It has also been found to be effective in the treatment of certain types of bacterial infections. Additionally, 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO has been shown to have an insect repellent effect.
实验室实验的优点和局限性
The main advantage of using 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is a relatively stable compound, which makes it suitable for use in experiments. However, there are some limitations to using 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO in laboratory experiments. For example, it is a relatively expensive compound, which can make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO is not yet fully understood, which can make it difficult to predict the exact effects of using this compound in experiments.
未来方向
There are a number of potential future directions for research related to 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO. One potential direction is to further explore the biochemical and physiological effects of this compound, in order to gain a better understanding of its potential applications. Additionally, further research could be conducted to explore the potential of 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO as a catalyst for the production of various organic compounds. Finally, further research could be conducted to investigate the potential of 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO as a treatment for various types of cancer and other diseases.
合成方法
3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO is synthesized through a multi-step process. The first step involves the reaction of 4-chlorophenol with ethyl chloroformate in the presence of sodium hydroxide. This reaction results in the formation of 3-chloro-4-ethoxyphenyl ethyl ester. The second step involves the reaction of 3-chloro-4-ethoxyphenyl ethyl ester with 3,5-dichlorophenol in the presence of potassium carbonate. The third and final step involves the reaction of the product of the second step with hydrazine hydrate in the presence of sodium hydroxide. This reaction results in the formation of 3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazoleO.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2/c17-11-3-1-10(2-4-11)16-8-15(22-20-16)9-21-14-6-12(18)5-13(19)7-14/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRKBWXKIUCXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)COC3=CC(=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-ethoxyphenyl)-5-[3-(2-furyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2906356.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2906357.png)

![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2906360.png)
![[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B2906361.png)
![4-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2906363.png)
![2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B2906366.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2906369.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)azetidine-3-carboxamide](/img/structure/B2906370.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2906373.png)

![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2906379.png)